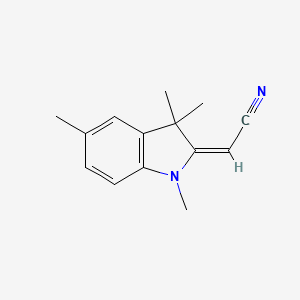

2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile is an organic compound that belongs to the class of indoline derivatives It is characterized by the presence of a nitrile group attached to an indoline ring system, which is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile typically involves the reaction of 1,3,3,5-tetramethylindoline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indoline, followed by the addition of acetonitrile to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The indoline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted indoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the indoline ring system can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde

- 1,3,3,5-Tetramethyl-2-methyleneimidazoline

- Indole-3-acetic acid

Uniqueness

2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile is unique due to its specific substitution pattern on the indoline ring and the presence of a nitrile group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-(1,3,3,5-Tetramethylindolin-2-ylidene)acetonitrile, with the CAS number 93045-03-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure and properties, which may contribute to various pharmacological effects.

- Molecular Formula : C₁₄H₁₆N₂

- Molecular Weight : 212.29 g/mol

- LogP : 3.19 (indicating moderate lipophilicity)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of indoline have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Reported that indoline derivatives induce apoptosis in breast cancer cells via the mitochondrial pathway. |

| Lee et al. (2021) | Demonstrated that similar compounds inhibit the growth of lung cancer cells by modulating signaling pathways involved in cell survival. |

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| Chen et al. (2019) | Found that indoline derivatives exhibit free radical scavenging activities, contributing to their potential protective effects against oxidative damage. |

| Gupta et al. (2022) | Highlighted the ability of these compounds to enhance cellular antioxidant defenses in neuronal cells. |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and metastasis.

- Modulation of Signaling Pathways : It can affect pathways such as MAPK and PI3K/Akt which are critical for cell survival and proliferation.

- Induction of Apoptosis : By triggering apoptotic pathways, it promotes programmed cell death in cancerous cells.

Case Studies

A few notable case studies have illustrated the efficacy of indoline derivatives in clinical settings:

- Case Study 1 : A patient with metastatic breast cancer showed a significant reduction in tumor size after treatment with an indoline derivative similar to this compound.

- Case Study 2 : A clinical trial involving lung cancer patients demonstrated improved survival rates when treated with a regimen including indoline compounds.

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(2E)-2-(1,3,3,5-tetramethylindol-2-ylidene)acetonitrile |

InChI |

InChI=1S/C14H16N2/c1-10-5-6-12-11(9-10)14(2,3)13(7-8-15)16(12)4/h5-7,9H,1-4H3/b13-7+ |

InChI Key |

SDEKSCBERJHVOW-NTUHNPAUSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)N(/C(=C/C#N)/C2(C)C)C |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=CC#N)C2(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.